4-(1,3-Benzoxazol-2-yl)benzamide
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Overview
Description
4-(1,3-Benzoxazol-2-yl)benzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)benzamide typically involves the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoxazolylamine, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like zinc oxide (ZnO) to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzoxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis of cancer cells. The compound’s antimicrobial activity may involve disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of 4-(1,3-Benzoxazol-2-yl)benzamide, known for its broad spectrum of biological activities.
2-Aminobenzoxazole: A derivative with similar biological activities but different functional groups.
Benzoxazole-2-carboxylic acid: Another derivative with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific benzamide functional group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-13(17)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)18-14/h1-8H,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXRXPXCVXOQEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651553 |
Source
|
Record name | 4-(1,3-Benzoxazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64588-97-2 |
Source
|
Record name | 4-(1,3-Benzoxazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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